molecular formula C12H16N2O2 B5031317 N-ethyl-N'-(2-ethylphenyl)ethanediamide

N-ethyl-N'-(2-ethylphenyl)ethanediamide

Cat. No.: B5031317
M. Wt: 220.27 g/mol
InChI Key: XJNHAGOVGGYPQO-UHFFFAOYSA-N
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Description

N-ethyl-N'-(2-ethylphenyl)ethanediamide is a substituted ethanediamide characterized by two amide groups linked to ethyl and 2-ethylphenyl substituents. Ethanediamides generally exhibit versatility in applications ranging from UV stabilization to pharmaceutical intermediates due to their ability to form hydrogen bonds and resist degradation .

The molecular backbone of ethanediamides consists of two amide groups connected by a central ethane moiety. Substitutions on the nitrogen atoms significantly influence physical properties and functionality. For example, the presence of aromatic rings (e.g., phenyl groups) enhances UV absorption, while alkyl groups like ethyl improve lipophilicity .

Properties

IUPAC Name

N-ethyl-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-7-5-6-8-10(9)14-12(16)11(15)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNHAGOVGGYPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-N'-(2-ethylphenyl)ethanediamide features an ethane backbone with two distinct aromatic groups: a 2-ethylphenyl group and a 2-ethoxyphenyl group. This dual amide structure contributes to its diverse reactivity and potential applications in various domains.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for organic synthesis, particularly in creating specialty chemicals used in different applications.

Biology

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. Studies indicate that this compound may exhibit:

  • Receptor Binding : It can interact with cellular receptors, influencing physiological responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Pathway Modulation : It has the potential to affect signaling pathways that regulate critical cellular functions such as growth and apoptosis.

Medicine

The therapeutic potential of this compound is under investigation, particularly concerning its anticancer properties. Preliminary studies suggest that compounds in this class may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as:

  • Induction of oxidative stress.
  • Modulation of cell cycle progression.
  • Inhibition of angiogenesis.

Furthermore, research is exploring its use as an anti-inflammatory agent and its applications in drug development for various diseases.

Industry

In industrial applications, this compound is utilized as a UV absorber in polymers. It is effective in enhancing the stability of materials such as:

Material Type Applications
Polyvinyl Chloride (PVC)Used in both rigid and flexible forms
PolyamidesEmployed in fibers and engineering plastics
PolycarbonatesUtilized in optical applications
Adhesives and SealantsEnhances durability and performance

This compound is also approved for use as a food contact substance at specific concentrations when incorporated into linear low-density polyethylene.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction and reduced cell viability, suggesting its potential as a lead compound for further anticancer drug development.

Case Study 2: Polymer Stability

Research conducted on the application of this compound as a UV stabilizer demonstrated enhanced resistance to photodegradation in PVC formulations. The findings indicated improved longevity and performance of materials exposed to sunlight, making it a valuable additive in outdoor applications.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • UV Absorbers : CAS 23949-66-8 is approved under GB9685-2008 for use in food-contact plastics (SML limit: 0.05 mg/kg) .
  • Antiviral Research: Ethanediamides with heterocyclic substituents demonstrate nanomolar binding affinity to gp120, though pharmacokinetic challenges (e.g., poor brain penetration) remain .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N'-(2-ethylphenyl)ethanediamide, and how can reaction conditions be controlled to maximize yield?

this compound is typically synthesized via multi-step reactions involving amidation and functional group modifications. Key steps include coupling ethylamine derivatives with substituted phenyl precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvents like dichloromethane or dimethylformamide are often used to enhance reactivity . Monitoring via HPLC ensures purity, while optimizing stoichiometry and reaction time minimizes side products like oxalic acid derivatives .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, as demonstrated in studies of analogous ethanediamides (e.g., hydrogen bonding patterns and torsion angles) . Complementary techniques include NMR for confirming proton environments and FT-IR for identifying amide carbonyl stretches (~1650–1700 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, critical for handling protocols .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity often arise from structural nuances (e.g., substituent effects on the phenyl ring). Comparative studies using isosteric analogs (e.g., fluorinated vs. chlorinated derivatives) can isolate electronic or steric influences . Dose-response assays (e.g., IC₅₀ determinations) paired with molecular docking simulations clarify target binding affinities. Reproducibility requires strict adherence to assay conditions (pH, solvent, cell lines) .

Q. How can researchers design stability studies to predict degradation pathways under physiological conditions?

Accelerated stability testing under varied pH (1–10), temperature (25–40°C), and light exposure identifies degradation products. LC-MS monitors hydrolysis of the amide bond or oxidation of ethyl groups. For example, acidic conditions may cleave the ethanediamide backbone, while UV light could induce radical-mediated side reactions .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition or receptor modulation?

Surface plasmon resonance (SPR) quantifies real-time binding kinetics to targets like kinases or GPCRs. Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) reveal displacement dynamics. Structural insights from cryo-EM or co-crystallization (using SHELX refinement ) map interaction sites. Functional assays (e.g., cAMP modulation) validate downstream effects .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in crystallographic data for this compound?

Ensure crystal quality by screening solvent mixtures (e.g., ethanol/chloroform) and slow evaporation. Use SHELXL for refinement, leveraging restraints for disordered regions . Validate data with R-factor convergence (<5%) and cross-check against computational models (DFT for bond lengths/angles) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA identifies significant differences between treatment groups. Meta-analyses of historical data (e.g., EC₅₀ values for related amides) contextualize findings. Toxicity thresholds are established via probit analysis for LD₅₀ determination .

Methodological Resources

  • Synthesis Optimization : Multi-step protocols with HPLC monitoring .
  • Structural Analysis : SCXRD (SHELX suite) , NMR/FT-IR .
  • Biological Assays : SPR, competitive binding, and cryo-EM .

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